molecular formula C23H15NO8 B3582934 [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate

Cat. No.: B3582934
M. Wt: 433.4 g/mol
InChI Key: YBKSLAMUOQZLFC-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with a methoxyphenoxy group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

    Introduction of the Methoxyphenoxy Group: The chromen-4-one intermediate is then reacted with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the methoxyphenoxy-substituted chromen-4-one.

    Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the methoxyphenoxy-substituted chromen-4-one with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.

Medicine:

    Anticancer Research: The compound is being investigated for its potential anticancer activity, particularly against breast cancer cells.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.

    Pharmaceuticals: It is a valuable intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: It binds to the active site of enzymes, thereby inhibiting their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

    DNA Interaction: It has the potential to intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

    [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.

    [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

    [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness:

  • The presence of the nitro group in [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate imparts unique electronic properties, making it more reactive in certain chemical reactions.
  • The compound’s ability to undergo specific chemical transformations, such as reduction to an amino group, provides additional versatility in synthetic applications.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO8/c1-29-16-6-8-17(9-7-16)31-21-13-30-20-12-18(10-11-19(20)22(21)25)32-23(26)14-2-4-15(5-3-14)24(27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKSLAMUOQZLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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